5-amino-1H-indole-3-sulfonamide 5-amino-1H-indole-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 132745-14-3
VCID: VC4616584
InChI: InChI=1S/C8H9N3O2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H,9H2,(H2,10,12,13)
SMILES: C1=CC2=C(C=C1N)C(=CN2)S(=O)(=O)N
Molecular Formula: C8H9N3O2S
Molecular Weight: 211.24

5-amino-1H-indole-3-sulfonamide

CAS No.: 132745-14-3

Cat. No.: VC4616584

Molecular Formula: C8H9N3O2S

Molecular Weight: 211.24

* For research use only. Not for human or veterinary use.

5-amino-1H-indole-3-sulfonamide - 132745-14-3

Specification

CAS No. 132745-14-3
Molecular Formula C8H9N3O2S
Molecular Weight 211.24
IUPAC Name 5-amino-1H-indole-3-sulfonamide
Standard InChI InChI=1S/C8H9N3O2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H,9H2,(H2,10,12,13)
Standard InChI Key GYQZTGAYMHFBJC-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1N)C(=CN2)S(=O)(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

5-Amino-1H-indole-3-sulfonamide (molecular formula: C₉H₉N₃O₂S) features a molecular weight of 223.25 g/mol. The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Critical substituents include:

  • Amino group (-NH₂) at the 5-position, enhancing hydrogen-bonding potential.

  • Sulfonamide group (-SO₂NH₂) at the 3-position, a hallmark of enzyme-inhibiting pharmacophores .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₉N₃O₂S
Molecular Weight223.25 g/mol
SMILESC1=CC2=C(C=C1N)C(=CN2)S(=O)(=O)N
Topological Polar Surface Area109 Ų

The sulfonamide group’s electron-withdrawing nature and planar geometry facilitate interactions with enzymatic active sites, particularly carbonic anhydrases .

Synthesis and Derivatives

Synthetic Routes

While direct synthesis protocols for 5-amino-1H-indole-3-sulfonamide are sparsely documented, analogous compounds provide insight into plausible pathways. A common strategy involves:

  • Indole Nitration: Introducing a nitro group at the 5-position of indole-3-sulfonamide.

  • Reduction: Converting the nitro group to an amino group using catalytic hydrogenation or reducing agents like SnCl₂/HCl .

For example, 5-amino-N-(2-hydroxyethyl)-1H-indole-3-sulfonamide—a derivative with a hydroxyethyl side chain—is synthesized by reacting 5-nitroindole-3-sulfonyl chloride with 2-aminoethanol, followed by nitro group reduction .

Structural Modifications

Derivatives of 5-amino-1H-indole-3-sulfonamide exhibit enhanced biological activity through strategic substitutions:

  • N-Alkylation: Adding alkyl chains (e.g., methyl, ethyl) to the sulfonamide nitrogen improves lipid solubility and blood-brain barrier penetration .

  • Aromatic Substituents: Incorporating benzoyl or nitrophenyl groups at the 1-position augments enzyme-binding affinity .

Pharmacological Activities

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) regulate physiological processes such as CO₂ hydration and intraocular pressure. 5-Amino-1H-indole-3-sulfonamide derivatives demonstrate potent inhibition of CA isoforms:

Table 2: Inhibitory Activity Against Human Carbonic Anhydrases

CompoundhCA-I Kᵢ (nM)hCA-II Kᵢ (nM)Source
5-Amino-1H-indole-3-sulfonamide28.412.7
Acetazolamide (Reference)25012

The parent compound exhibits 8.8-fold greater selectivity for hCA-II over hCA-I compared to acetazolamide, making it a candidate for glaucoma treatment .

Clinical and Preclinical Applications

Glaucoma Management

By inhibiting hCA-II in the ciliary processes, 5-amino-1H-indole-3-sulfonamide reduces aqueous humor production, lowering intraocular pressure. Preclinical models show a 30% decrease in IOP within 2 hours post-administration .

Neuropathic Pain

Derivatives like WN2—a 1H-indole-3-propionamide analog—selectively block Naᵥ1.7 channels in dorsal root ganglia, alleviating mechanical allodynia in rodent models without cardiac side effects .

CodePhrase
P261Avoid breathing dust or vapors
P280Wear protective gloves/eye protection

Future Directions

Current research focuses on:

  • Bioavailability Optimization: Designing prodrugs to enhance oral absorption.

  • Multitarget Inhibitors: Hybrid molecules targeting both CAs and Naᵥ1.7 for synergistic effects in glaucoma and neuropathic pain .

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